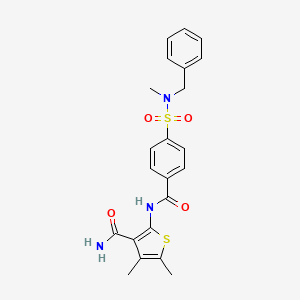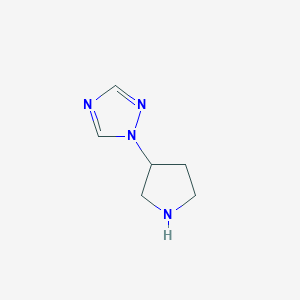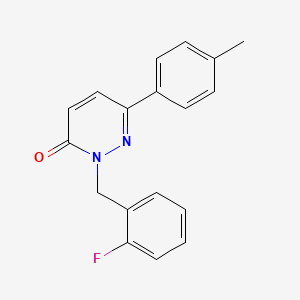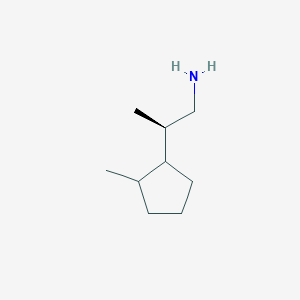
(2R)-2-(2-Methylcyclopentyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(2-Methylcyclopentyl)propan-1-amine, also known as 2-Methyl-AP-237, is a novel synthetic opioid analgesic drug. It is a potent agonist of the mu-opioid receptor, which is responsible for pain relief and euphoria. This compound has gained significant attention in the scientific community due to its unique chemical structure and potential therapeutic applications.
Mecanismo De Acción
(2R)-2-(2-Methylcyclopentyl)propan-1-amine is a mu-opioid receptor agonist, which means that it binds to and activates this receptor in the brain and spinal cord. This activation leads to the release of endogenous opioids, such as endorphins, which are responsible for pain relief and euphoria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-2-(2-Methylcyclopentyl)propan-1-amine are similar to those of other opioid drugs. It produces analgesia, sedation, and euphoria, as well as respiratory depression, nausea, and constipation. It can also lead to the development of tolerance and dependence with chronic use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2R)-2-(2-Methylcyclopentyl)propan-1-amine in lab experiments include its potency and selectivity for the mu-opioid receptor. It also has a relatively simple synthesis method, which makes it easily accessible for research purposes. However, the limitations of using this compound include its potential for abuse and addiction, as well as the risk of respiratory depression and other adverse effects.
Direcciones Futuras
There are several potential future directions for research involving (2R)-2-(2-Methylcyclopentyl)propan-1-amine. These include investigating its potential use in treating opioid addiction and withdrawal symptoms, as well as its efficacy and safety compared to other opioid drugs. Additionally, further studies could be conducted to elucidate the molecular mechanisms underlying its analgesic effects and to develop new analogs with improved therapeutic properties.
Métodos De Síntesis
The synthesis of (2R)-2-(2-Methylcyclopentyl)propan-1-amine involves the reaction of 2-methylcyclopentanone with nitroethane, followed by reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to yield the final compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
(2R)-2-(2-Methylcyclopentyl)propan-1-amine has been studied extensively in the field of pain management. It has been shown to be a potent analgesic in animal models, with a potency similar to that of morphine. Additionally, this compound has been investigated for its potential use in treating opioid addiction and withdrawal symptoms.
Propiedades
IUPAC Name |
(2R)-2-(2-methylcyclopentyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-7-4-3-5-9(7)8(2)6-10/h7-9H,3-6,10H2,1-2H3/t7?,8-,9?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGGDVXTZQDORQ-MGURRDGZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1C(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCC1[C@@H](C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Bromobenzyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B2550033.png)
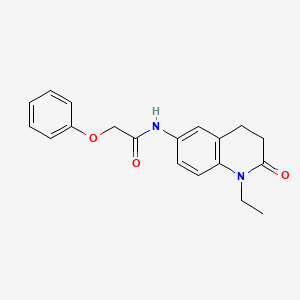
![7-((4-methoxyphenyl)amino)-3-methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(8H)-one](/img/structure/B2550038.png)
![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-mesitylacetamide](/img/structure/B2550039.png)
![(Z)-5-((9-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2550040.png)
![N-(4-ethylphenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2550042.png)
![1-[3-(4-Ethylphenyl)-4-oxoquinazolin-2-yl]piperidine-4-carboxamide](/img/structure/B2550044.png)




